N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide
Description
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Properties
IUPAC Name |
N-[(E)-dimethylaminomethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-18(2)9-13-14-11(20)8-19-16-12(15-17-19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,20)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKHCBCAVVWMJ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have a broad range of biological activities, suggesting they may interact with multiple targets.
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes.
Biological Activity
N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group and a tetrazole moiety, which are integral to its biological activity. Its molecular formula is , and it exhibits an E configuration at the carbon-nitrogen double bond. The unique hydrazone structure enhances its interaction with biological targets, particularly in the inhibition of copper-containing amine oxidases associated with inflammatory diseases.
This compound has shown significant potential as an inhibitor of copper-containing amine oxidases. These enzymes play a crucial role in various metabolic processes and are implicated in several inflammatory conditions. The tetrazole ring enhances the compound's ability to mimic natural substrates, facilitating effective interactions with these enzymes.
Pharmacological Applications
- Anti-inflammatory Properties : The compound's inhibition of amine oxidases suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, although further research is needed to fully characterize these effects.
- Analgesic Effects : Similar compounds have demonstrated analgesic activity, suggesting that this compound might also possess pain-relieving properties .
In Vitro Studies
Research has indicated that this compound interacts with various biological macromolecules. Studies have focused on its affinity for specific enzyme isoforms and its potential to modulate enzyme activity. For example:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of amine oxidase activity in vitro. |
| Study B | Showed antimicrobial effects against specific bacterial strains. |
| Study C | Suggested analgesic properties through receptor interaction studies. |
Structure-Activity Relationship (SAR)
The structural components of this compound are crucial in determining its biological activity. Variations in the dimethylamino group and the tetrazole ring can lead to different pharmacological profiles:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1H-tetrazole | Lacks hydrazone linkage | Moderate antimicrobial activity |
| Dimethylaminomethylidene derivatives | Variations affect solubility | Enhanced enzyme inhibition |
| Hydrazones of other aromatic compounds | Different substituents influence reactivity | Varied anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
